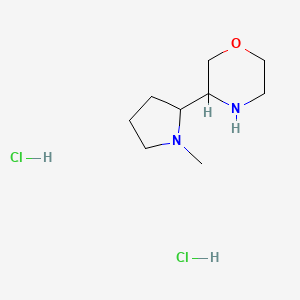
3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride” is a chemical compound with the molecular formula C9H19ClN2O . It is also known by its CBNumber: CB99111461 and MDL Number: MFCD29763154 .
Molecular Structure Analysis
The molecular weight of “this compound” is 243.18 . Its InChI Code is 1S/C9H18N2O.2ClH/c1-11-5-2-3-9(11)8-7-12-6-4-10-8;;/h8-10H,2-7H2,1H3;2*1H .Physical And Chemical Properties Analysis
This compound is stored at room temperature . and is in the form of an oil . More specific physical and chemical properties might be proprietary or not publicly available.Aplicaciones Científicas De Investigación
Synthesis of Potent Antimicrobials
Research on related morpholine derivatives, such as 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, highlights their utility in synthesizing potent antimicrobials. These compounds serve as precursors for the synthesis of arecoline derivatives, phendimetrazine, and polygonapholine, showcasing the chemical's role in developing new antimicrobial agents (Y. C. S. Kumar, M. P. Sadashiva, K. Rangappa, 2007).
Neurokinin-1 Receptor Antagonists
Another application is in the development of neurokinin-1 (NK1) receptor antagonists. Compounds such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 have shown high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in treating emesis and depression, highlighting the chemical's therapeutic potential (T. Harrison et al., 2001).
Factor Xa Inhibitors
In the realm of anticoagulation, derivatives of morpholine, specifically those based on pyrrolidin-2-one, have been designed and synthesized as factor Xa (fXa) inhibitors. These compounds, such as the N-2-(morpholin-4-yl)-2-oxoethyl derivative, exhibit potent fXa inhibitory activity along with good anticoagulant properties, demonstrating their potential in the treatment of thrombotic disorders (N. S. Watson et al., 2006).
Anticonvulsant Activity
The synthesis of new 3-aminopyrroles and their evaluation for anticonvulsant activity is another significant area of application. These compounds, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have shown considerable activity in test models, offering new avenues for anticonvulsant drug development (K. Unverferth et al., 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11-5-2-3-9(11)8-7-12-6-4-10-8;;/h8-10H,2-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAFNGQIZVJLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2COCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2922558.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)

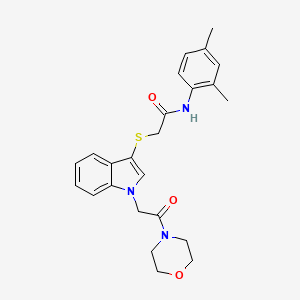

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2922568.png)
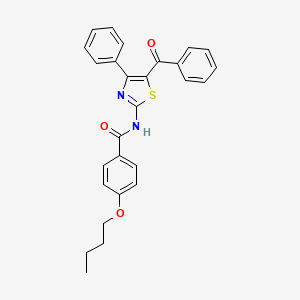
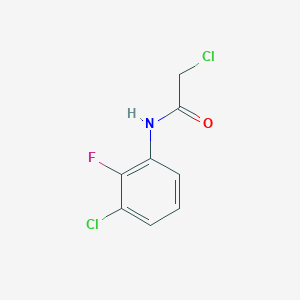


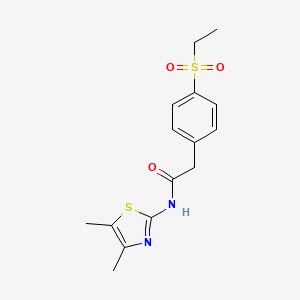
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide](/img/structure/B2922579.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)